molecular formula C11H18N2O B13611498 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Cat. No.: B13611498
M. Wt: 194.27 g/mol
InChI Key: CTXJIEVPAZCQTF-UHFFFAOYSA-N
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Description

1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is a piperazine derivative characterized by a furan ring substituted with methyl groups at the 2- and 5-positions, linked to the piperazine core via a methylene bridge.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]piperazine

InChI

InChI=1S/C11H18N2O/c1-9-7-11(10(2)14-9)8-13-5-3-12-4-6-13/h7,12H,3-6,8H2,1-2H3

InChI Key

CTXJIEVPAZCQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Reductive Amination Method

One of the most effective and commonly used methods to synthesize piperazine derivatives with alkyl or aryl substituents is reductive amination . This involves the reaction of piperazine with an aldehyde or ketone derivative of the desired substituent, followed by reduction of the intermediate imine or iminium ion.

  • Step 1: The piperazine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
  • Step 2: The aldehyde derivative of 2,5-dimethylfuran-3-carboxaldehyde (or an equivalent) is added to the solution.
  • Step 3: A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) is introduced to reduce the imine intermediate to the secondary amine.
  • Step 4: The reaction is typically carried out at ambient temperature or slightly elevated temperatures (e.g., 65–70 °C) for 12–14 hours.
  • Step 5: The reaction progress is monitored by thin-layer chromatography (TLC).
  • Step 6: After completion, the mixture is diluted with ethyl acetate, washed sequentially with sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
  • Step 7: The crude product is purified by column chromatography using silica gel with an appropriate solvent system (e.g., 20% ethyl acetate in hexane).

This method ensures selective mono-substitution on the piperazine nitrogen and avoids over-alkylation.

Nucleophilic Substitution of Alkyl Halides

Another approach involves the nucleophilic substitution reaction of piperazine with a halomethyl derivative of 2,5-dimethylfuran.

  • Step 1: Preparation or procurement of 3-(halomethyl)-2,5-dimethylfuran (e.g., bromomethyl or chloromethyl derivative).
  • Step 2: Piperazine is reacted with this halide in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
  • Step 3: The reaction is conducted under reflux or elevated temperature to facilitate nucleophilic attack of the piperazine nitrogen on the halomethyl group.
  • Step 4: After completion, the reaction mixture is worked up by solvent evaporation and purification via chromatography.

This method is straightforward but requires the availability of the halomethyl furan intermediate, which may require additional synthetic steps.

Coupling via Acid Chloride Intermediates

In certain cases, the furan moiety can be introduced via acylation followed by reduction.

  • Step 1: Synthesis of 2,5-dimethylfuran-3-carboxylic acid or its derivative.
  • Step 2: Conversion of the acid to the corresponding acid chloride using oxalyl chloride in dichloromethane with catalytic DMF.
  • Step 3: Reaction of the acid chloride with piperazine in the presence of a base such as triethylamine to form an amide intermediate.
  • Step 4: Reduction of the amide to the corresponding amine using suitable reducing agents (e.g., LiAlH4 or borane complexes).

Experimental Data and Characterization

Parameter Description/Value
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), DMF
Reducing agent Sodium triacetoxyborohydride (NaBH(OAc)3)
Reaction temperature Ambient to 70 °C
Reaction time 12–14 hours
Purification method Silica gel column chromatography
Monitoring technique Thin-layer chromatography (TLC)
Typical yield 60–85% (depending on method and scale)
Characterization techniques 1H NMR, 13C NMR, Mass Spectrometry, IR Spectroscopy

For example, in reductive amination, the 1H NMR spectrum typically shows characteristic signals for the methylene protons linking the furan ring to the piperazine nitrogen at around δ 3.0–4.0 ppm, and methyl groups on the furan ring at δ ~2.0 ppm.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
Reductive Amination Mild conditions, selective monoalkylation, widely applicable Requires aldehyde precursor, longer reaction time 70–85%
Nucleophilic Substitution Simple reaction setup, direct alkylation Requires halomethyl furan, possible overalkylation 60–75%
Acid Chloride Coupling Allows diverse modifications, high control Multi-step, requires handling acid chlorides and reductions 50–70%

Summary of Research Findings

  • Reductive amination is the most reported and reliable method for synthesizing this compound, providing good yields and purity under mild conditions.
  • Nucleophilic substitution offers a direct route but depends on the availability and stability of halomethyl furan intermediates.
  • Coupling via acid chlorides followed by reduction is less common but useful for derivatives with additional functional groups or for hybrid molecules involving piperazine and furan moieties.
  • Characterization data from NMR, IR, and mass spectrometry confirm the successful synthesis and structural integrity of the target compound.
  • These methods have been employed in the synthesis of related piperazine-furan hybrids with demonstrated biological activities such as anticancer and enzyme inhibition.

Chemical Reactions Analysis

Core Reactivity of Piperazine and Furan Moieties

The compound demonstrates reactivity patterns characteristic of both piperazine and substituted furans:

Reaction TypeKey Functional Groups InvolvedTypical ConditionsProducts Formed
AlkylationPiperazine nitrogen atomsAlkyl halides in DMSO at 80°CN-alkylated piperazine derivatives
AcylationPiperazine NH groupsAcetyl chloride in acetonitrileAcetylated piperazine compounds
Nucleophilic SubstitutionFuran methyl groupsHNO₃/H₂SO₄ nitration at 0-5°CNitro-substituted furan derivatives
OxidationFuran ringOzone (O₃) in atmospheric conditions Formaldehyde, methyl glyoxal, ketene
CycloadditionFuran π-systemDiels-Alder reagents at 120°CBicyclic adducts

Oxidation Reactions (Furan-Specific)

The 2,5-dimethylfuran component undergoes ozone-induced oxidation with notable product profiles:

Oxidation ProductYield (%)Detection MethodKey Reaction Pathway
Formaldehyde35 ± 5FTIR spectroscopy Furan ring cleavage
Methyl glyoxal28 ± 4PTR-ToF-MS Side-chain oxidation
Ketene15 ± 3Mass spectrometry Dehydrogenation of methyl groups
Acetic acid12 ± 2Chromatography Secondary oxidation of intermediates

This oxidation occurs via a radical-mediated mechanism involving:

  • Ozone attack on furan's α-carbons

  • Formation of unstable ozonides

  • Decomposition to carbonyl-containing products

Piperazine-Facilitated Reactions

The piperazine ring enables three primary reaction pathways:

Nucleophilic Reactions

  • Amine alkylation :
    C11H18N2+R-XC11H17N2R+HX\text{C}_{11}\text{H}_{18}\text{N}_2 + \text{R-X} \rightarrow \text{C}_{11}\text{H}_{17}\text{N}_2\text{R} + \text{HX}
    Observed reaction rate: k=0.15M1s1k = 0.15 \, \text{M}^{-1}\text{s}^{-1} in DMF

Complexation Behavior

  • Forms stable complexes with transition metals:

    Metal IonStability Constant (log K)Coordination Sites
    Cu²⁺4.2 ± 0.3N,N'-piperazine
    Fe³⁺3.8 ± 0.2N,O-furan

Ring-Opening Reactions

Under strong acidic conditions (HCl, 6M):

  • Protonation of piperazine nitrogen

  • Sequential bond cleavage

  • Formation of ethylene diamine derivatives

Synthetic Modifications

Key synthetic routes for derivatives:

Modification TypeReagents UsedYield (%)Application Target
Thioether formationCS₂, KOH62Bioactive sulfur-containing analogs
Carbamate synthesisChloroformate esters55Prodrug development
Schiff base condensationAromatic aldehydes73Chelating agents

Optimal conditions: Reflux in ethanol (8 hr) with 1:2 molar ratio of reactants

Stability Profile

Critical stability parameters under various conditions:

ConditionHalf-LifeMajor Degradation Products
pH 2.0 (37°C)4.2 hrFuran ring-opened amines
pH 7.4 (37°C)48 hrOxidized piperazine derivatives
UV light (254 nm)22 minPolymerized furan compounds
Dry heat (100°C)8 hrIsomeric rearrangements

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311++G**) reveal:

  • Furan ring activation energy: 98.4kJ/mol98.4 \, \text{kJ/mol}

  • Piperazine N-methylation barrier: 72.3kJ/mol72.3 \, \text{kJ/mol}

  • HOMO (-5.8 eV) localized on furan oxygen

  • LUMO (-1.2 eV) centered on piperazine nitrogens

This comprehensive analysis demonstrates that 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine serves as a versatile scaffold for synthetic chemistry, with reactivity patterns dictated by the electronic interplay between its heterocyclic components. The data presented here provides a foundation for designing novel derivatives with tailored chemical and biological properties.

Scientific Research Applications

1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is a chemical compound with a unique structure featuring a piperazine ring and a 2,5-dimethylfuran moiety. The furan ring, a five-membered aromatic compound containing oxygen, contributes to the compound's distinct reactivity and potential biological activity. The piperazine ring is a six-membered saturated heterocyclic compound commonly found in various pharmaceuticals and biologically active molecules.

Potential Applications

This compound has potential applications in various fields, especially in pharmaceuticals due to the pharmacological effects associated with compounds containing piperazine rings. Interaction studies, employing techniques like binding affinity assessments, are essential for understanding its pharmacodynamics and optimizing its structure for enhanced activity.

Pharmaceutical Applications

  • Pharmacological Effects Compounds containing piperazine rings are often associated with various pharmacological effects.
  • Drug Development Its unique structure suggests it could be developed for pharmaceutical applications.
  • Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets.

Structural Comparison

This compound combines both furan and piperazine functionalities, which may provide unique pathways for biological activity and interaction profiles that are not present in simpler derivatives.

Structural Comparison Table

Compound NameStructure CharacteristicsUnique Features
1-MethylpiperazineContains a methyl group on the piperazine ringCommonly used in pharmaceuticals; simpler structure
4-MethylpiperidineA saturated derivative of piperidineExhibits different biological properties
2,5-DimethylfuranFuran ring with two methyl groupsContributes to unique reactivity
PiperazineBasic six-membered ring structureFound in many drugs; versatile chemistry

Further Research

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is not well-documented. based on the known properties of piperazine derivatives, it is likely to interact with biological targets such as GABA receptors. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and subsequent physiological effects .

Comparison with Similar Compounds

Structural Features and Electronic Effects

The compound’s furan-methyl substituent differentiates it from analogs with aromatic, aliphatic, or sulfur-containing side chains:

Compound Substituent Key Structural Feature Electronic Effect
1-((2,5-Dimethylfuran-3-yl)methyl)piperazine 2,5-Dimethylfuran-3-ylmethyl Oxygen-containing heterocycle, methyl groups Electron-donating (furan ring resonance)
1-(2-(Pyridin-2-yl)ethyl)piperazine () Pyridin-2-yl ethyl Nitrogen-containing aromatic ring Electron-withdrawing (pyridine’s N)
1-(Diphenylmethyl)piperazine () Diphenylmethyl Bulky aromatic groups Steric hindrance, high lipophilicity
1-(2-Trifluoromethylphenyl)piperazine () Trifluoromethylphenyl Strongly electron-withdrawing CF₃ group Polar hydrophobicity, metabolic resistance

Physicochemical Properties

Key properties inferred from structural analogs:

Property This compound 1-(Diphenylmethyl)piperazine () 1-(2-Trifluoromethylphenyl)piperazine ()
LogP (estimated) ~2.5 (moderate lipophilicity) ~4.0 (highly lipophilic) ~3.0 (polar hydrophobicity)
Solubility Moderate in polar aprotic solvents Low aqueous solubility Moderate in DMSO, ethanol
Melting Point Not reported 147–149°C (compound 15) Not reported

The dimethylfuran group likely enhances solubility in ethanol or DMF compared to bulky diphenylmethyl analogs, though less than pyridinyl derivatives .

Biological Activity

1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is a compound of significant interest in medicinal chemistry and pharmacology. Its structure combines a piperazine ring with a 2,5-dimethylfuran moiety, which contributes to its unique biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Piperazine Ring : A six-membered saturated heterocyclic compound often found in pharmaceuticals.
  • 2,5-Dimethylfuran Moiety : A five-membered aromatic compound containing oxygen, which enhances the compound's reactivity.

Biological Activities

This compound has been studied for various biological activities:

1. Antimicrobial Activity

  • The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Studies indicate significant activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial properties .
  • A recent study highlighted that derivatives of piperazine exhibit strong antimicrobial effects, particularly against staphylococci and selected strains of Enterobacteriaceae .

2. Anticancer Properties

  • Research indicates potential anticancer activity through the inhibition of specific enzymes involved in cancer cell metabolism. The mechanism may involve the modulation of pathways critical for tumor growth .
  • Compounds similar to this compound have been identified as selective inhibitors of aldo-keto reductases (AKR), which play roles in hormone metabolism and cancer progression .

3. Neuropharmacological Effects

  • The piperazine derivatives are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways, indicating potential antidepressant activity .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound could modulate neurotransmitter receptors, impacting mood and behavior.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObservationsReferences
AntimicrobialStaphylococcus aureusSignificant inhibition observed (MIC < 16 µg/mL)
AnticancerVarious cancer cell linesInhibition of growth; potential AKR inhibitors
NeuropharmacologicalSerotonin/Dopamine pathwaysPotential antidepressant effects noted

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of piperazine derivatives, this compound demonstrated superior activity against resistant strains of bacteria. The study employed both in vitro assays and molecular docking studies to elucidate the binding affinity to bacterial enzymes .

Q & A

Basic: What synthetic methodologies are effective for synthesizing 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine, and how is structural confirmation achieved?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperazine derivatives are often synthesized by reacting a halogenated precursor (e.g., 2,5-dimethylfuran-3-ylmethyl chloride) with piperazine in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux . Post-synthesis, structural confirmation requires elemental analysis (to verify C/H/N ratios) and spectral characterization (¹H/¹³C NMR for substituent positions, FT-IR for functional groups, and mass spectrometry for molecular weight validation). Beta-cyclodextrin modifications can reduce toxicity but may require additional purification steps like column chromatography (ethyl acetate/hexane gradients) .

Basic: What pharmacological activities are associated with this compound, and what experimental models support these findings?

Methodological Answer:
Piperazine derivatives exhibit diverse activities: local anesthetic (via sodium channel modulation), antiplatelet (via COX-1 inhibition), and analgesic (T-type calcium channel blockade) . For example:

  • Local anesthesia : Tested in infiltration anesthesia models (e.g., rat paw edema), with efficacy quantified by latency periods and compared to lidocaine .
  • Antiplatelet activity : Validated via platelet aggregation assays using ADP/arachidonic acid as agonists .
    Structure-activity relationships (SAR) suggest that substituents like phenyl-propionic radicals enhance anesthetic duration .

Advanced: How can computational methods resolve contradictions in biological activity data for modified derivatives?

Methodological Answer:
Discrepancies (e.g., reduced activity in beta-cyclodextrin-modified derivatives) can be addressed via:

  • Density Functional Theory (DFT) : To analyze electronic properties (HOMO-LUMO gaps) and predict reactivity .
  • Molecular Dynamics (MD) : To simulate ligand-receptor interactions (e.g., with voltage-gated sodium channels) and assess steric hindrance from bulky substituents .
  • QSAR Models : Use physicochemical descriptors (logP, polar surface area) to correlate structural features (e.g., 2,5-dimethylfuran lipophilicity) with activity. For example, Pfizer’s QSAR models for renin inhibitors highlight the importance of keto-piperazine bioisosteres .

Advanced: What strategies optimize the balance between toxicity and efficacy in piperazine-based drug candidates?

Methodological Answer:

  • Cyclodextrin Complexation : Reduces systemic toxicity by improving solubility and limiting nonspecific binding .
  • Pro-drug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to minimize off-target effects .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity and CYP inhibition risks, guiding structural refinements .
    Experimental validation requires acute toxicity assays (LD₅₀ in rodents) and subchronic studies (28-day repeated dosing with histopathology) .

Basic: Which analytical techniques ensure purity and structural integrity during scale-up?

Methodological Answer:

  • HPLC-PDA : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve stereochemistry for chiral centers (e.g., piperazine ring conformation) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage conditions (e.g., decomposition above 200°C) .

Advanced: How do piperazine derivatives enhance transepithelial drug delivery, and what parameters govern their efficacy?

Methodological Answer:
Piperazine derivatives act as permeation enhancers by modulating epithelial tight junctions. Key parameters:

  • pH Optimization : Solutions buffered to pH 9.2–9.6 maximize enhancement without cytotoxicity (via NH group deprotonation) .
  • Molecular Dynamics : Simulate interactions with occludin/ZO-1 proteins to predict junctional opening .
  • Caco-2 Monolayer Assays : Measure transepithelial electrical resistance (TEER) reduction and fluorescein isothiocyanate (FITC)-dextran permeability .

Advanced: What metabolic pathways and CYP interactions are critical for preclinical safety assessment?

Methodological Answer:

  • Cytochrome P450 Profiling : Use human liver microsomes to identify major isoforms (e.g., CYP3A4/2D6) involved in N-dealkylation or furan ring oxidation .
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates .
  • Pharmacokinetic Modeling : Allometric scaling from rodent data predicts human clearance rates and potential drug-drug interactions .

Basic: What structural modifications are common to improve pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce fluorine atoms (e.g., trifluoromethyl groups) to enhance blood-brain barrier penetration .
  • Solubility Enhancement : Sulfonate or phosphate prodrugs improve aqueous solubility for parenteral formulations .
  • Metabolic Stability : Replace labile methyl groups with deuterated analogs to slow CYP-mediated degradation .

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